molecular formula C19H14BrN3O3S2 B3206952 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide CAS No. 1040678-08-7

2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

Cat. No.: B3206952
CAS No.: 1040678-08-7
M. Wt: 476.4 g/mol
InChI Key: QBKOOSFFSXRNTJ-UHFFFAOYSA-N
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Description

2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and thiophene rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The thiophene ring can be introduced through a series of reactions involving thiophene derivatives and sulfonamide formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety .

Scientific Research Applications

2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene and sulfonamide groups can enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and thiophene-based molecules, such as:

Uniqueness

What sets 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide apart is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the bromophenyl group, in particular, can influence its interactions with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3S2/c1-23(15-8-3-2-4-9-15)28(24,25)16-10-11-27-17(16)19-21-18(22-26-19)13-6-5-7-14(20)12-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKOOSFFSXRNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
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2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

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